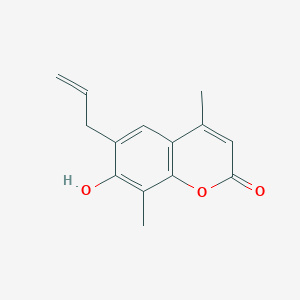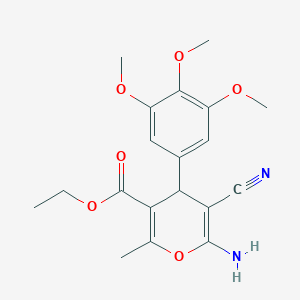![molecular formula C14H13BrN2O4S B388553 5-[(2-Bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B388553.png)
5-[(2-Bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzylidene group attached to a pyrimidinedione core, with additional functional groups including bromine, ethoxy, and methoxy substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione with 2-bromo-4-ethoxy-5-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography might be employed to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2-Bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in its oxidation state and functional groups.
Condensation Reactions: The benzylidene group can participate in further condensation reactions with other aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like ethanol or ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents replacing the bromine atom, while oxidation or reduction could modify the functional groups on the benzylidene or pyrimidinedione moieties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 5-[(2-Bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Its structural features make it a candidate for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface coatings.
Wirkmechanismus
The mechanism by which 5-[(2-Bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, van der Waals forces, or covalent bonds, with these targets, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-chloro-4-ethoxy-5-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 5-(2-fluoro-4-ethoxy-5-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 5-(2-iodo-4-ethoxy-5-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Uniqueness
Compared to these similar compounds, 5-[(2-Bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine substituent can participate in specific halogen bonding interactions, potentially enhancing the compound’s biological activity or altering its chemical properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H13BrN2O4S |
|---|---|
Molekulargewicht |
385.23g/mol |
IUPAC-Name |
5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C14H13BrN2O4S/c1-3-21-11-6-9(15)7(5-10(11)20-2)4-8-12(18)16-14(22)17-13(8)19/h4-6H,3H2,1-2H3,(H2,16,17,18,19,22) |
InChI-Schlüssel |
FRVXBUIUPLWBKE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)NC(=S)NC2=O)OC |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)NC(=S)NC2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(allyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B388471.png)
![ETHYL 5-(2,5-DIMETHOXYPHENYL)-2-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388472.png)
![ethyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B388474.png)
![(2E)-6-acetyl-2-[4-(dimethylamino)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B388475.png)

![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-bromo-4-methoxybenzamide](/img/structure/B388478.png)


![ethyl 2-[4-(allyloxy)-3-bromobenzylidene]-5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388483.png)
![6-Amino-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B388484.png)
![2-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-4,6-dichlorophenol](/img/structure/B388488.png)
![N-(2,5-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B388489.png)
![8-[(E)-(Hydroxyimino)(phenyl)methyl]-4,9-dimethyl-2H-furo[2,3-H]chromen-2-one](/img/structure/B388490.png)
![N-[4-(acetylamino)phenyl]-2-(benzylsulfanyl)benzamide](/img/structure/B388492.png)
